1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}
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Overview
Description
The compound “1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains dichlorobenzyl and dichlorophenyl groups, which are commonly seen in various synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and halogen substituents . The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring and the dichlorobenzyl and dichlorophenyl groups . The hydrazone linkage could also potentially be involved in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and halogen substituents could affect its solubility, melting point, and other physical properties .Scientific Research Applications
Synthesis and Characterization
- Aromatic hydrazones, including compounds similar to the specified chemical, have been synthesized and characterized, showing potential for applications in material science and chemistry. Kumar, S. Biju, and V. Sadasivan (2018) synthesized a new aromatic hydrazone with interesting properties, suggesting potential in various applications (Kumar et al., 2018).
Antioxidant and Antimicrobial Properties
- Studies have explored the antioxidant and antimicrobial activities of compounds structurally related to the specified chemical, indicating their potential use in pharmacology and biochemistry. This includes research on the antioxidant properties of hydrazone compounds and their antimicrobial activities, as investigated by Kumar, Biju, and Sadasivan (Kumar et al., 2018).
Photolytic Behavior and UV Absorption
- The photolytic behavior of related hydrazone compounds has been studied, suggesting potential applications in photoprotection and materials science. Dimitrijević et al. (2016) investigated the photolytic behavior of 1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone], which could inform applications in UV absorption and photoprotection (Dimitrijević et al., 2016).
Structural Studies and Molecular Interactions
- The molecular and crystal structures of related compounds have been extensively studied, providing insights into their chemical behavior and potential applications in material science. This includes work by Karalı et al. (2013), who synthesized and analyzed the structures of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones (Karalı et al., 2013).
Polymorphism and Chemical Properties
- The polymorphic nature of similar hydrazone compounds has been explored, which is relevant for pharmaceutical and material science applications. Research by Dwivedi and Das (2018) on bis-hydrazone compounds demonstrates the diversity of polymorphic forms and their implications (Dwivedi & Das, 2018).
Future Directions
Mechanism of Action
Target of Action
The compound contains an indole moiety, which is a common structural motif in many biologically active molecules . Indole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .
Mode of Action
The mode of action would depend on the specific target of the compound. Indole derivatives can act as inhibitors, activators, or modulators of their targets, depending on the specific interactions between the compound and the target .
Biochemical Pathways
The affected pathways would also depend on the specific target of the compound. Indole derivatives can influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. The presence of halogens (chlorine and fluorine) and the trifluoromethyl group might influence the compound’s lipophilicity, which could affect its absorption and distribution . The compound might be metabolized by enzymes in the liver, and excreted through the kidneys or the bile .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in enzyme activity and cellular signaling to alterations in gene expression and cell behavior .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity might be affected by the pH of the environment, as this could influence the compound’s ionization state and therefore its interactions with its target .
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4F3N3O/c23-14-6-5-11(7-15(14)24)10-32-18-4-2-1-3-13(18)19(21(32)33)30-31-20-16(25)8-12(9-17(20)26)22(27,28)29/h1-9,33H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTWQMHDTYTMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC3=CC(=C(C=C3)Cl)Cl)O)N=NC4=C(C=C(C=C4Cl)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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